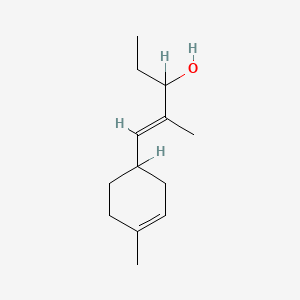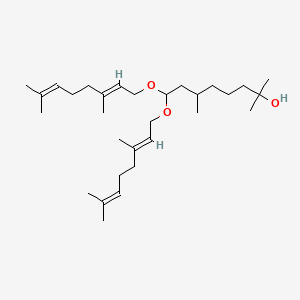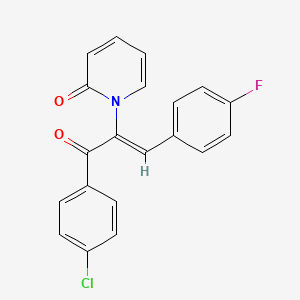
Hydrazine, ((1S)-1-phenylethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hydrazine, ((1S)-1-phenylethyl)- is a chemical compound that belongs to the class of hydrazines It is characterized by the presence of a hydrazine group (N2H4) attached to a phenylethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of hydrazine, ((1S)-1-phenylethyl)- typically involves the reaction of appropriate hydrazides with aldehydes or ketones. One common method is the reduction of hydrazones, phenylhydrazones, azines, and tosylhydrazones using magnesium in methanol at ambient temperature . This method is favored due to its simplicity and high yield.
Industrial Production Methods
Industrial production of hydrazine and its derivatives often involves the oxidative coupling of imines, such as benzophenone imine, with molecular oxygen. This process is catalyzed by materials like Cu/CuOx/carbon derived from metal-organic frameworks under mild conditions . This method is considered environmentally friendly and economically efficient compared to traditional methods.
Analyse Des Réactions Chimiques
Types of Reactions
Hydrazine, ((1S)-1-phenylethyl)- undergoes various chemical reactions, including:
Oxidation: Reacts with oxidizing agents like hydrogen peroxide to form nitrogen gas and water.
Reduction: Can be reduced to form hydrazones and other derivatives.
Substitution: Reacts with aldehydes and ketones to form hydrazones.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, molecular oxygen.
Reducing Agents: Magnesium in methanol, sodium borohydride.
Reaction Conditions: Ambient temperature, mild conditions for oxidative coupling.
Major Products Formed
Hydrazones: Formed by the reaction with aldehydes and ketones.
Nitrogen Gas and Water: Formed during oxidation reactions.
Applications De Recherche Scientifique
Hydrazine, ((1S)-1-phenylethyl)- has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of various hydrazones and azines.
Biology: Investigated for its potential antimicrobial and cytotoxic activities.
Medicine: Studied for its potential use in pharmaceuticals due to its biological activities.
Industry: Used in the production of foamed plastics, rocket propellants, and as a reducing agent.
Mécanisme D'action
The mechanism of action of hydrazine, ((1S)-1-phenylethyl)- involves its interaction with molecular targets and pathways. It acts as a reducing agent, donating electrons to various substrates. In biological systems, it can interact with cellular components, leading to its antimicrobial and cytotoxic effects .
Comparaison Avec Des Composés Similaires
Hydrazine, ((1S)-1-phenylethyl)- can be compared with other hydrazine derivatives such as:
Monomethylhydrazine (CH3NHNH2): Used as rocket fuel.
Unsymmetrical Dimethylhydrazine ((CH3)2NNH2): Also used as rocket fuel.
These compounds share similar chemical properties but differ in their specific applications and reactivity
Propriétés
Numéro CAS |
24292-42-0 |
|---|---|
Formule moléculaire |
C8H12N2 |
Poids moléculaire |
136.19 g/mol |
Nom IUPAC |
[(1S)-1-phenylethyl]hydrazine |
InChI |
InChI=1S/C8H12N2/c1-7(10-9)8-5-3-2-4-6-8/h2-7,10H,9H2,1H3/t7-/m0/s1 |
Clé InChI |
HHRZAEJMHSGZNP-ZETCQYMHSA-N |
SMILES isomérique |
C[C@@H](C1=CC=CC=C1)NN |
SMILES canonique |
CC(C1=CC=CC=C1)NN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



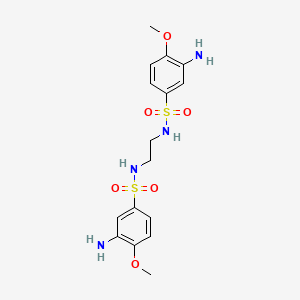
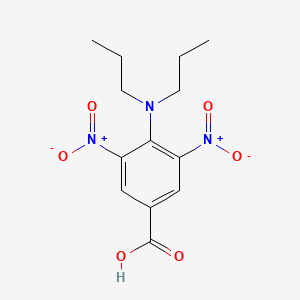
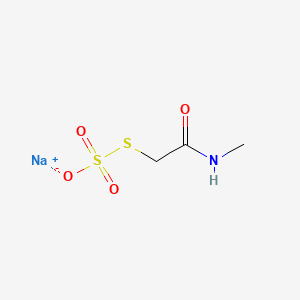
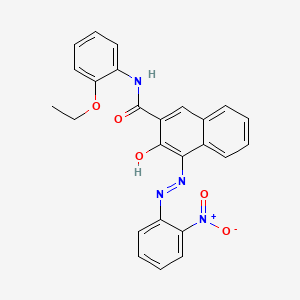

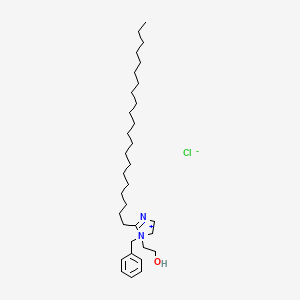
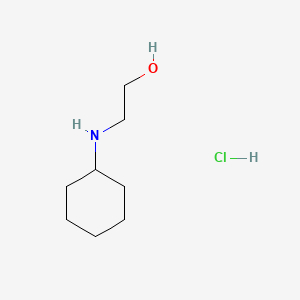
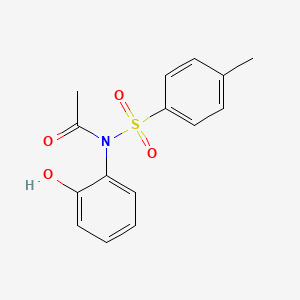
![1-[3-[Bicyclo[2.2.1]hept-5-EN-2-YL]-3-oxopropyl]piperidinium hydrogen oxalate](/img/structure/B15179829.png)
